![molecular formula C25H28N2O6 B591603 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid CAS No. 273222-06-3](/img/structure/B591603.png)
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid” is a proline derivative . It is a useful organic compound for research related to life sciences .
Molecular Structure Analysis
The molecular formula of this compound is C25H28N2O6 . For more detailed structural information, including NMR, HPLC, LC-MS, UPLC data, you may refer to scientific databases or suppliers .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 452.50 g/mol . For more detailed physical and chemical properties, you may refer to scientific databases or suppliers .Scientific Research Applications
Biologically Active Plant Compounds
Research on natural carboxylic acids from plants highlights their significant biological activities, such as antioxidant, antimicrobial, and cytotoxic effects. These studies emphasize the structure-activity relationships, indicating that variations in the chemical structure of carboxylic acids can profoundly impact their biological efficacy. This suggests that complex carboxylic acids like the one may have potential applications in developing new pharmaceuticals or as bioactive agents in agricultural and food industries (Godlewska-Żyłkiewicz et al., 2020).
Drug Synthesis and Novel CNS Acting Drugs
The search for novel central nervous system (CNS) acting drugs involves exploring functional chemical groups that can serve as lead molecules. Heterocycles, including pyrrolidine derivatives, have been identified as promising candidates due to their potential CNS activity. This area of research is crucial for developing treatments for CNS disorders, which suggests that compounds like the one could be valuable for synthesizing new CNS medications (Saganuwan, 2017).
Biomass-derived Chemicals for Drug Synthesis
Levulinic acid, derived from biomass, illustrates the potential of carboxylic acids in drug synthesis. It highlights the versatility of carboxylic and carbonyl functional groups in creating diverse and economically viable pharmaceuticals. This research area, focusing on bio-based drug synthesis, could encompass the use of complex carboxylic acids like the one , particularly in the synthesis of environmentally friendly and cost-effective pharmaceutical compounds (Zhang et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids as biocatalyst inhibitors is crucial for biotechnological applications, including the production of biofuels and biochemicals. Understanding the inhibitory effects of carboxylic acids on microbial production strains can lead to the development of more robust microbial strains for industrial bioprocesses. This research implies that specific carboxylic acid derivatives could be engineered to optimize microbial fermentation processes (Jarboe et al., 2013).
Mechanism of Action
properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXPICLVWOJSE-VFNWGFHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112692 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) (2S,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201112692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid | |
CAS RN |
273222-06-3 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) (2S,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273222-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-Fluoren-9-ylmethyl) (2S,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201112692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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